molecular formula C16H15NO B2953134 6-(benzyloxy)-3-methyl-1H-indole CAS No. 92962-50-0

6-(benzyloxy)-3-methyl-1H-indole

Cat. No. B2953134
CAS RN: 92962-50-0
M. Wt: 237.302
InChI Key: ZIMDFNSSSFQCJX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .


Synthesis Analysis

This involves the methods and processes used to create the compound. It includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Chemical Reactivity

6-(Benzyloxy)-3-methyl-1H-indole serves as a versatile intermediate in the synthesis of various complex organic molecules due to its reactive indole core. Studies highlight its use in generating a wide range of carbazoles and cyclopent[b]indoles through processes involving lithiation, 1,4-addition, and subsequent cyclization reactions. These synthetic routes enable the construction of structurally diverse compounds with potential applications in material science, pharmaceuticals, and organic electronics (Katritzky et al., 1996; Lakhdar et al., 2006).

Biological Implications and Natural Product Synthesis

The indole structure is inherent to many natural products and biologically active molecules. Studies involving modifications and functionalization of indole derivatives, such as 6-(benzyloxy)-3-methyl-1H-indole, contribute to the understanding of biological mechanisms and the development of therapeutic agents. For example, research into the electrochemical oxidation of indole derivatives provides insight into metabolic pathways and the formation of biologically relevant products (Hu & Dryhurst, 1993).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or proposing future research directions. For example, if the compound has medicinal properties, future research might involve improving its synthesis, reducing its side effects, or increasing its efficacy .

properties

IUPAC Name

3-methyl-6-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-10-17-16-9-14(7-8-15(12)16)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDFNSSSFQCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-3-methyl-1H-indole

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